![molecular formula C15H12Cl2N2O2 B4432046 N-[3-(acetylamino)phenyl]-2,3-dichlorobenzamide](/img/structure/B4432046.png)
N-[3-(acetylamino)phenyl]-2,3-dichlorobenzamide
Overview
Description
N-[3-(acetylamino)phenyl]-2,3-dichlorobenzamide, also known as ACPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. ACPD has been extensively studied for its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments. In
Mechanism of Action
N-[3-(acetylamino)phenyl]-2,3-dichlorobenzamide acts as a selective agonist for mGluRs, which are G protein-coupled receptors that are widely expressed in the central nervous system. Upon binding to mGluRs, this compound activates intracellular signaling pathways that modulate synaptic transmission and plasticity. This compound has been shown to enhance long-term potentiation (LTP) and inhibit long-term depression (LTD) in various brain regions, leading to improved learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to modulate various physiological processes such as pain perception, anxiety, and addiction. In pain perception, this compound has been shown to reduce nociceptive responses in animal models of chronic pain. In anxiety, this compound has been shown to reduce anxiety-like behaviors in animal models of anxiety disorders. In addiction, this compound has been shown to reduce drug-seeking behaviors in animal models of drug addiction.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[3-(acetylamino)phenyl]-2,3-dichlorobenzamide in lab experiments is its selectivity for mGluRs, which allows for more precise modulation of synaptic transmission and plasticity. This compound also has a long half-life, which allows for sustained activation of mGluRs. However, one of the limitations of using this compound is its potential off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for the use of N-[3-(acetylamino)phenyl]-2,3-dichlorobenzamide in scientific research. One direction is the development of more selective and potent agonists for mGluRs, which may allow for more precise modulation of synaptic transmission and plasticity. Another direction is the investigation of the role of mGluRs in various neurological and psychiatric disorders, such as Alzheimer's disease, Parkinson's disease, and depression. Additionally, the potential therapeutic applications of this compound and other mGluR agonists in the treatment of these disorders should be explored further.
Scientific Research Applications
N-[3-(acetylamino)phenyl]-2,3-dichlorobenzamide has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and biochemistry. In neuroscience, this compound is used as a selective agonist for metabotropic glutamate receptors (mGluRs) and has been shown to modulate synaptic transmission and plasticity. This compound has also been used in pharmacology research to study the effects of mGluRs on various physiological processes such as pain perception, anxiety, and addiction.
properties
IUPAC Name |
N-(3-acetamidophenyl)-2,3-dichlorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2/c1-9(20)18-10-4-2-5-11(8-10)19-15(21)12-6-3-7-13(16)14(12)17/h2-8H,1H3,(H,18,20)(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBNKYXXZOABFOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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